molecular formula C11H14ClN3O B2963671 (5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride CAS No. 2193064-34-3

(5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride

Cat. No.: B2963671
CAS No.: 2193064-34-3
M. Wt: 239.7
InChI Key: XXCSJXIDZRNHGM-UHFFFAOYSA-N
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Description

(5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride is a synthetic organic compound featuring a 1,2,4-oxadiazole core substituted with an ethyl group at the 5-position and a phenylmethanamine moiety at the 3-position, forming a hydrochloride salt. The oxadiazole ring is a heterocyclic scaffold known for its electron-deficient nature, which enhances metabolic stability and mimics amide bonds in drug design . The ethyl group contributes to lipophilicity, while the phenyl group enables π-π interactions with biological targets. This compound is typically used as an intermediate in pharmaceutical research, particularly in developing antimicrobial and anti-inflammatory agents .

Properties

IUPAC Name

(5-ethyl-1,2,4-oxadiazol-3-yl)-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-2-9-13-11(14-15-9)10(12)8-6-4-3-5-7-8;/h3-7,10H,2,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCSJXIDZRNHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 5-ethyl-1,2,4-oxadiazol-3-ylamine with benzaldehyde under acidic conditions. The reaction typically involves the formation of an imine intermediate, followed by reduction to form the final product.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

(5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its amine form.

  • Substitution: Substitution reactions can occur at the ethyl group or the oxadiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced amine derivatives.

  • Substitution: Substituted derivatives at different positions on the molecule.

Scientific Research Applications

(5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H13N3O·HCl. It is a derivative of oxadiazole, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.

IUPAC Name: (5-ethyl-1,2,4-oxadiazol-3-yl)-phenylmethanamine;hydrochloride
Molecular Weight: 239.70 g/mol
Molecular Formula: C11H14ClN3O
CAS Number: 2193064-34-3

Properties

(5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride's properties include:

  • IUPAC Name (5-ethyl-1,2,4-oxadiazol-3-yl)-phenylmethanamine;hydrochloride
  • InChI InChI=1S/C11H13N3O.ClH/c1-2-9-13-11(14-15-9)10(12)8-6-4-3-5-7-8;/h3-7,10H,2,12H2,1H3;1H
  • InChI Key XXCSJXIDZRNHGM-UHFFFAOYSA-N
  • Canonical SMILES CCC1=NC(=NO1)C(C2=CC=CC=C2)N.Cl
  • Molecular Formula C11H14ClN3O
  • Molecular Weight 239.70 g/mol

Chemical Reactions

(5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
  • Reduction: Reduction reactions can convert the compound into its amine form using reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
  • Substitution: Substitution reactions can occur at the ethyl group or the oxadiazole ring, employing various nucleophiles and electrophiles depending on the desired substitution.

Scientific Research Applications

This compound has various applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
  • Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
  • Medicine: It is investigated for its therapeutic potential in treating various diseases.
  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

(5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride: can be compared with other similar compounds, such as (5-methyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride and (5-ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride . These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride can be compared to analogs with modifications in the oxadiazole substituents, aromatic groups, or salt forms. Below is a detailed analysis:

Structural Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Pharmacological Relevance
(5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride N/A C11H13ClN3O 239.70 Ethyl (C5), phenyl (C3), hydrochloride salt Enhanced lipophilicity and stability for receptor binding .
[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride 1185298-83-2 C5H10ClN3O 163.61 Lacks phenyl group; simpler structure Used in antimicrobial studies but reduced aromatic interactions .
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride 1184984-85-7 C10H12ClN3O 225.68 Methyl (C3) instead of ethyl (C5) Lower lipophilicity; shorter alkyl chain affects membrane permeability .
[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride 1798733-31-9 C9H9ClFN3O 229.64 Fluorophenyl substituent Increased electron-withdrawing effects; potential for improved metabolic stability .
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride 944897-60-3 C5H10ClN3O 163.61 1,3,4-oxadiazole isomer Different electronic properties; reduced bioactivity in some assays .

Key Differences and Implications

Substituent Effects: Ethyl vs. Methyl: The ethyl group in the target compound increases lipophilicity (LogP ≈ 0.4–1.2) compared to methyl analogs, enhancing membrane permeability . Phenyl vs.

Salt Forms :

  • Hydrochloride salts improve aqueous solubility and crystallinity, critical for formulation. For example, (5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride has better solubility than its free base counterpart .

Oxadiazole Isomerism :

  • 1,2,4-oxadiazoles are more metabolically stable than 1,3,4-isomers due to reduced ring strain and electron distribution .

Pharmacological Data

  • Antimicrobial Activity : Derivatives like N-methyl-1-[5-(5-nitro-2-furyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride (CAS 2d) show MIC values of 2–8 µg/mL against E. coli and S. aureus, attributed to nitro group redox activity .
  • Synthesis Yields : The target compound and analogs are synthesized in high yields (e.g., 89.93% for (1,2,4-oxadiazol-3-yl)methanamine derivatives), ensuring scalability .

Biological Activity

(5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C11H13N3O·HCl, is a derivative of oxadiazole, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of (5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride can be achieved through several methods. Typically, it is synthesized by reacting 5-ethyl-1,2,4-oxadiazol-3-ylamine with benzaldehyde under acidic conditions. This reaction involves the formation of an imine intermediate followed by reduction to yield the final product.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, various oxadiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds often range from 4.69 to 156.47 µM against different strains .

CompoundMIC (µM)Target Organism
Compound A4.69Bacillus subtilis
Compound B5.64Staphylococcus aureus
Compound C8.33Enterococcus faecalis
Compound D13.40Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely studied. For example, certain oxadiazole-based compounds have been reported to inhibit specific cancer cell lines through various mechanisms such as inducing apoptosis and disrupting cell cycle progression. The IC50 values for these compounds typically fall within the micromolar range .

The biological activity of (5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride can be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell division. Research indicates that oxadiazole derivatives may modulate signaling pathways associated with cancer cell survival and proliferation.

Case Studies

Case Study 1: Anticancer Screening
A study evaluated the anticancer activity of several oxadiazole derivatives against human cancer cell lines. The findings revealed that compounds similar to (5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride exhibited significant cytotoxicity with IC50 values ranging from 10 nM to 500 nM depending on the specific cell line tested .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of oxadiazole derivatives against a panel of bacterial and fungal strains. The results indicated that these compounds demonstrated varying degrees of efficacy with some derivatives showing potent activity comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride, and how can intermediates be characterized?

  • Methodology : A common approach involves cyclocondensation of amidoximes with activated carbonyl derivatives. For example, hydroxylamine hydrochloride can react with nitriles under alkaline conditions to form oxadiazole rings . Post-synthesis, intermediates like 5-ethyl-1,2,4-oxadiazole derivatives should be purified via recrystallization (e.g., ethanol-DMF mixtures) and characterized using NMR, HPLC, and mass spectrometry to confirm structural integrity .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology :

  • PPE : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles to prevent inhalation, skin, or eye contact .
  • Storage : Store at room temperature (RT) in airtight containers, as hydrochloride salts are typically hygroscopic .
  • Spill Management : Decontaminate with inert adsorbents and avoid direct contact; consult SDS for compound-specific guidelines .

Q. How can researchers verify the purity and identity of this compound?

  • Methodology :

  • Analytical Techniques : Use HPLC (≥95% purity threshold) and LC-MS for molecular weight confirmation (expected m/z ~288.74 for [M+H]+ based on analogs) .
  • Spectroscopy : Compare experimental 1^1H/13^{13}C NMR shifts with computational predictions (e.g., PubChem CID 75525856 for related oxadiazoles) .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up without compromising purity?

  • Methodology :

  • Reaction Optimization : Adjust stoichiometry (e.g., 1.2 eq. of chloroacetyl chloride for amidation) and use catalysts like triethylamine in dioxane to enhance efficiency .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity fractions. Monitor by TLC for real-time yield assessment .

Q. What strategies validate analytical methods for detecting trace impurities in this compound?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions to identify degradation products via LC-MS .
  • Validation Parameters : Establish linearity (R2^2 ≥ 0.99), LOD/LOQ (e.g., 0.1% w/w), and repeatability (RSD < 2%) per ICH Q2(R1) guidelines .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate aqueous solutions at pH 3–9 and 25–40°C for 4 weeks. Monitor degradation via UV-Vis spectroscopy (λ~260 nm for oxadiazole absorption) .
  • Recommendation : Stabilize formulations with antioxidants (e.g., ascorbic acid) if degradation exceeds 5% under stress .

Q. What computational tools aid in predicting the compound’s bioactivity or binding mechanisms?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target receptors (e.g., serotonin transporters, based on structural analogs) .
  • QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental IC50_{50} values to refine activity predictions .

Q. How should researchers address contradictory data in biological assays or physicochemical properties?

  • Methodology :

  • Root-Cause Analysis : Replicate experiments under controlled conditions (e.g., fixed humidity for hygroscopic compounds) .
  • Cross-Validation : Compare results with orthogonal techniques (e.g., SPR vs. ITC for binding affinity) to resolve discrepancies .

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